molecular formula C9H13NOS B13316195 1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one

1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one

Cat. No.: B13316195
M. Wt: 183.27 g/mol
InChI Key: BXGWTNAXGXZFBG-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one is a chemical compound with a unique structure that includes a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 2-methylthiazole with a suitable alkyl halide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thiazole ring and methylpropanone moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H13NOS/c1-5(2)8(11)9-10-6(3)7(4)12-9/h5H,1-4H3

InChI Key

BXGWTNAXGXZFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(=O)C(C)C)C

Origin of Product

United States

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